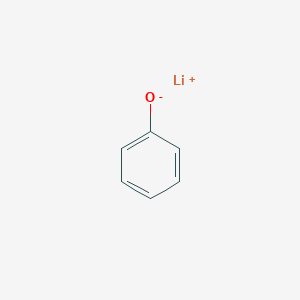

lithium;phenoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVQZBGEXVFCJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC=C(C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of lithium phenoxide from phenol and n-butyllithium

An In-depth Technical Guide to the Synthesis of Lithium Phenoxide from Phenol (B47542) and n-Butyllithium

Abstract

The synthesis of lithium phenoxide, a critical intermediate in organic synthesis and drug development, is frequently achieved through the deprotonation of phenol. This technical guide provides a comprehensive overview of the synthesis utilizing n-butyllithium (n-BuLi) as the base. The document outlines the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations for handling the hazardous reagents involved. Quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams to support researchers, scientists, and professionals in the field.

Reaction Mechanism and Stoichiometry

The reaction between phenol and n-butyllithium is a classic acid-base neutralization. Phenol is a weak acid (pKa ≈ 10), while n-butyllithium is an exceptionally strong base (the pKa of its conjugate acid, butane (B89635), is approximately 50).[1] The butyl anion of n-BuLi readily abstracts the acidic proton from the hydroxyl group of phenol. This reaction is highly exothermic and proceeds rapidly to completion, yielding lithium phenoxide and butane as the byproduct.[2] The reaction is essentially irreversible due to the vast difference in acidity between phenol and butane.

A slight excess of n-butyllithium is often employed to ensure the complete conversion of phenol. The resulting lithium phenoxide is typically not isolated but used in situ for subsequent reactions, such as etherification or C-C bond formation.

Caption: Acid-base reaction for lithium phenoxide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the . The reaction is known for its high efficiency and yield.

| Parameter | Value | Reference/Notes |

| Stoichiometry (Phenol:n-BuLi) | 1.0 : 1.05 equivalents | A slight excess of n-BuLi ensures complete deprotonation of phenol. |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous diethyl ether is also a suitable solvent.[2][3] |

| Concentration | 0.5 - 1.0 M solution of phenol in THF | Typical concentration range for laboratory-scale synthesis. |

| Reaction Temperature | 0 °C for addition, then warm to RT | Initial cooling is critical to control the exothermic reaction.[3] |

| Addition Time | 15 - 30 minutes | Slow, dropwise addition of n-BuLi is essential for temperature control. |

| Reaction Time | 30 - 60 minutes | The reaction is generally complete shortly after addition. |

| Expected Yield | > 95% (Quantitative) | The product is typically used in the subsequent step without isolation. |

Detailed Experimental Protocol

This protocol describes the synthesis of lithium phenoxide under an inert atmosphere using standard Schlenk line techniques. All glassware must be rigorously dried prior to use.

3.1. Materials and Equipment

-

Phenol (solid, ≥99%)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stir bar

-

Schlenk line with argon or nitrogen supply

-

Rubber septa

-

Syringes and needles (oven-dried)[4]

-

Low-temperature thermometer

-

Ice-water bath

3.2. Procedure

-

Apparatus Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (argon or nitrogen).[5]

-

Reagent Preparation: In the flask, dissolve phenol (1.0 eq.) in anhydrous THF to achieve the desired concentration (e.g., 0.5 M).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

n-Butyllithium Addition: Using an oven-dried, gas-tight syringe, slowly draw the required volume of n-butyllithium solution (1.05 eq.).[4] Add the n-BuLi solution dropwise to the stirred phenol solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.[3] The formation of a precipitate or a color change may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Product: The resulting solution of lithium phenoxide in THF is now ready for use in a subsequent reaction step.

Caption: Experimental workflow for lithium phenoxide synthesis.

Safety Considerations

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their significant hazards.

-

n-Butyllithium:

-

Pyrophoric: n-BuLi ignites spontaneously upon contact with air.[6] It must be handled exclusively under an inert atmosphere.[4]

-

Water Reactivity: It reacts violently with water and other protic sources, producing flammable butane gas.[2][7] All glassware and solvents must be scrupulously dry.

-

Corrosivity: It is highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

-

PPE: A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves as an initial barrier, though compatibility should be verified) are mandatory.[6][8]

-

Spills & Quenching: Spills must be quenched carefully. Cover with a non-combustible absorbent like dry sand.[4] Unused or excess n-BuLi should be quenched by slow addition to a cooled, non-reactive solvent like heptane, followed by the slow addition of isopropanol, then methanol, and finally water.[4]

-

-

Phenol:

-

Toxicity & Corrosivity: Phenol is toxic and corrosive. It is rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.

-

Handling: Always handle phenol in a well-ventilated fume hood. Wear appropriate gloves, a lab coat, and safety goggles.

-

-

General Precautions:

-

Always work in a fume hood cleared of combustible materials.[6]

-

Ensure a colleague is aware of the procedure being performed. Never work alone when handling pyrophoric reagents.[4]

-

Keep an appropriate fire extinguisher (Class D for metal fires) readily accessible.[6]

-

An emergency safety shower and eyewash station must be immediately accessible.[8]

-

References

- 1. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

Illuminating the Core: A Technical Guide to the Structural Characterization of Lithium Phenoxide Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide complexes are a cornerstone of modern synthetic chemistry, serving as versatile reagents and catalysts in a multitude of organic transformations, including polymerization reactions and pharmaceutical synthesis.[1][2] Their reactivity and selectivity are intrinsically linked to their structural characteristics, particularly their state of aggregation in both the solid state and in solution. This in-depth technical guide provides a comprehensive overview of the structural characterization of lithium phenoxide complexes, detailing the key experimental protocols and presenting quantitative structural data to aid researchers in this field.

The small ionic radius of the lithium cation profoundly influences the structure of these complexes, leading to the formation of various aggregates, such as dimers, trimers, and tetramers, through Li-O bridging interactions.[1][3] The nature of the phenoxide ligand, including the steric bulk and electronic properties of its substituents, as well as the coordinating ability of the solvent, plays a crucial role in determining the predominant aggregation state.[4][5] Understanding these structural nuances is paramount for controlling and optimizing the outcomes of reactions involving lithium phenoxides.

Common Structural Motifs and the Influence of Ligands and Solvents

Lithium phenoxide complexes exhibit a rich structural diversity, with the degree of aggregation being a key feature. In solution, an equilibrium often exists between different aggregation states, which can be influenced by factors such as concentration and solvent.[3] Common structural motifs include:

-

Monomers: Typically observed in the presence of strongly coordinating solvents or sterically demanding phenoxide ligands that hinder aggregation.

-

Dimers: A frequent aggregation state, often featuring a central four-membered Li₂O₂ ring.

-

Trimers: Trinuclear structures have been identified both in solution and the solid state.[1]

-

Tetramers: Often adopting a cubane-like [LiO]₄ core.

-

Higher Aggregates: More complex structures can also form, particularly with specific ligand scaffolds.

The choice of solvent is critical in modulating the structure of lithium phenoxide complexes. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly employed. THF, being a better coordinating solvent, can break down larger aggregates into smaller ones, or even form solvent-separated ion pairs.[6]

The design of the phenoxide ligand itself offers a powerful tool for controlling the structure of the resulting lithium complex. Bulky substituents on the phenoxide ring, such as tert-butyl groups, can sterically hinder the formation of large aggregates, favoring dimers or even monomers.[4] Furthermore, the incorporation of additional donor atoms into the ligand framework, as seen in iminophenoxide and amine-bis(phenolate) ligands, can lead to the formation of well-defined, chelated structures with specific catalytic properties.

Data Presentation: Structural Parameters of Lithium Phenoxide Complexes

The following tables summarize key quantitative data from single-crystal X-ray diffraction studies of various lithium phenoxide complexes, providing a comparative overview of their structural parameters.

Table 1: Selected Bond Lengths in Lithium Phenoxide Complexes

| Compound | Aggregate Type | Li–O Bond Lengths (Å) | Reference(s) |

| [Li(OC₆H₂Me-4-tBu₂-2,6)(OEt₂)]₂ | Dimer | 1.88(1), 1.90(1) (bridging); 1.93(1) (to OEt₂) | [4] |

| Li₂O₂ (hexagonal) | - | 2.12 (octahedral); 1.95 (6-coordinate) | [7] |

| Li₂WO₄ (trigonal) | - | 1.97-2.02; 1.99-2.03 | |

| Li₄FeO₃F (orthorhombic) | - | 1.92-1.94; 1.96-2.06 | [8] |

| LiNO₃ (trigonal) | - | 2.12 | [9] |

| LiAsO₃ | - | 1.99-2.32 | [10] |

| Monomeric Lithium Silylbenzyl Complex | Monomer | 2.219(3) (Li-C) | [11] |

Table 2: Selected Bond Angles in Lithium Phenoxide Complexes

| Compound | Aggregate Type | Key Bond Angles (°) | Reference(s) |

| [Li(OC₆H₂Me-4-tBu₂-2,6)(OEt₂)]₂ | Dimer | O-Li-O (ring): 84.4(4); Li-O-Li (ring): 95.6(4) | [4] |

Experimental Protocols

Accurate structural characterization of lithium phenoxide complexes requires meticulous experimental techniques due to their sensitivity to air and moisture.

Synthesis and Crystallization

The synthesis of lithium phenoxide complexes is typically achieved by the deprotonation of the corresponding phenol (B47542) with an organolithium reagent, such as n-butyllithium or methyllithium, in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).

General Procedure for the Synthesis of a Lithium Phenoxide Complex:

-

Preparation: All glassware is rigorously dried in an oven and cooled under a stream of inert gas. Anhydrous solvents are obtained by distillation from appropriate drying agents or by passing through a solvent purification system.

-

Reaction: The phenol is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) in a Schlenk flask under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

Deprotonation: A stoichiometric amount of the organolithium reagent is added dropwise to the phenol solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

Isolation: The solvent is removed in vacuo to yield the lithium phenoxide complex as a solid.

Growing Single Crystals for X-ray Diffraction:

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the complex in a suitable solvent is placed in a vial, which is then loosely capped to allow for slow evaporation of the solvent over several days or weeks.[12]

-

Solvent Diffusion (Layering): A concentrated solution of the complex is prepared in a solvent in which it is soluble. A second, less dense solvent in which the complex is poorly soluble is carefully layered on top. Crystals form at the interface of the two solvents.[13][14]

-

Vapor Diffusion: A vial containing a solution of the complex is placed inside a larger, sealed container that also contains a solvent in which the complex is insoluble. The vapor of the second solvent slowly diffuses into the solution, inducing crystallization.[15]

-

Slow Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and connectivity.

Protocol for Single-Crystal X-ray Diffraction of Air-Sensitive Compounds:

-

Crystal Mounting: Inside a glovebox or under a stream of inert gas, a suitable crystal is selected and coated with a cryoprotectant oil (e.g., Paratone-N). The crystal is then mounted on a cryoloop.

-

Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically at 100-150 K) to prevent decomposition and minimize thermal motion. A full sphere of diffraction data is collected using monochromatic X-rays.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final structural model.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of lithium phenoxide complexes in solution, providing insights into their aggregation state and dynamics. Both ¹H and ¹³C NMR are routinely used to characterize the organic framework, while ⁶Li and ⁷Li NMR are particularly informative for probing the environment of the lithium cation.

Protocol for Preparing an Air-Sensitive NMR Sample:

-

Sample Preparation: Inside a glovebox or on a Schlenk line, a small amount of the lithium phenoxide complex (typically 5-25 mg for ¹H NMR) is weighed into a vial.[16][17]

-

Dissolution: The desired volume of deuterated solvent (e.g., THF-d₈, toluene-d₈), which has been previously dried and degassed, is added to the vial to dissolve the complex.[18][19][20]

-

Transfer to NMR Tube: The solution is transferred to a J. Young NMR tube, which is a specialized tube with a resealable Teflon valve.[1][21]

-

Sealing: The J. Young tube is sealed under an inert atmosphere before being removed from the glovebox or Schlenk line for analysis.[1]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the structural characterization of lithium phenoxide complexes.

Caption: Workflow for the synthesis and structural characterization of lithium phenoxide complexes.

Caption: Aggregation equilibria of lithium phenoxides in solution.

References

- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 2. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 3. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cas 555-24-8,LITHIUM PHENOXIDE | lookchem [lookchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. How To [chem.rochester.edu]

- 15. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

- 16. scribd.com [scribd.com]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. nmrs.io [nmrs.io]

- 20. chem.washington.edu [chem.washington.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

Aggregation States of Lithium Phenoxide in Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium phenoxide, a pivotal reagent in organic synthesis, exhibits complex solution-state behavior, primarily driven by its tendency to form various aggregates. The nature and distribution of these aggregates in a given solvent are critical determinants of its reactivity, selectivity, and overall utility in chemical transformations. This technical guide provides an in-depth exploration of the aggregation states of lithium phenoxide in tetrahydrofuran (B95107) (THF), a commonly employed solvent in organometallic chemistry. Drawing upon extensive spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR), this document summarizes the key equilibria at play, presents available quantitative data, outlines detailed experimental protocols for characterization, and visualizes the aggregation pathways. Due to a scarcity of direct quantitative data for lithium phenoxide, this guide leverages the closely related and well-studied analogue, phenyllithium (B1222949), to provide a robust framework for understanding the solution behavior of lithium phenoxide in THF.

Introduction to Aggregation of Organolithium Compounds

Organolithium reagents, including lithium phenoxide, rarely exist as simple monomeric species in solution. The highly polar nature of the carbon-lithium or oxygen-lithium bond, coupled with the small size and high charge density of the lithium cation, promotes the formation of oligomeric structures. These aggregates are held together by multicenter bonds, where a single lithium atom interacts with multiple anionic centers. The degree of aggregation is profoundly influenced by factors such as the steric bulk of the organic moiety, the coordinating ability of the solvent, the concentration of the solution, and the temperature. In non-coordinating hydrocarbon solvents, high aggregation states (tetramers, hexamers) are common. In coordinating solvents like THF, solvent molecules compete for coordination sites on the lithium cation, leading to a deaggregation to lower-order structures such as dimers and monomers.

Aggregation Equilibria of Lithium Phenoxide in THF

In tetrahydrofuran, lithium phenoxide is understood to exist in a dynamic equilibrium involving primarily monomeric, dimeric, and potentially trimeric species. The predominant equilibrium is between the monomer and the dimer, with the relative populations of each species being dependent on concentration and temperature.

-

Monomer: The monomeric form consists of a single lithium phenoxide unit, solvated by THF molecules.

-

Dimer: The dimeric aggregate is characterized by a four-membered ring structure, with two lithium and two oxygen atoms forming the core. Each lithium atom is further coordinated by THF molecules.

-

Trimer and Higher Aggregates: While less prevalent in a strongly coordinating solvent like THF, trimeric and even higher-order aggregates might exist, particularly at higher concentrations and lower temperatures.

The equilibrium between these species can be represented as follows:

(LiOPh)₂ (THF)ₙ ⇌ 2 LiOPh (THF)ₘ

where 'n' and 'm' represent the number of solvating THF molecules. Kinetic studies on related compounds have suggested that the monomeric form is often the most reactive species in many chemical transformations.

Quantitative Data on Aggregation States

| Aggregate | Predominant Species in THF | Method of Observation | Key Findings and Remarks |

| Monomer | Yes, in equilibrium with dimer | Low-temperature ¹³C and ⁶Li NMR | The presence of the monomer is confirmed by the observation of ¹J(¹³C-¹Li) coupling.[1] |

| Dimer | Yes, in equilibrium with monomer | Low-temperature ¹³C and ⁶Li NMR | The dimer is a major species in THF solution.[1] |

| Tetramer | Not significantly observed in neat THF | Low-temperature ¹³C and ⁶Li NMR | While tetramers are dominant in less coordinating solvents like diethyl ether, the addition of THF leads to deaggregation to dimers and monomers.[1] |

Note: The equilibrium between monomer and dimer is dynamic and sensitive to experimental conditions. Lower temperatures favor the observation of distinct signals for each aggregate by NMR spectroscopy.

Experimental Protocols for Characterization

The primary technique for elucidating the aggregation states of organolithium compounds in solution is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Purification of Lithium Phenoxide for NMR Studies

Materials:

-

Phenol (B47542) (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (titrated solution)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.

-

Anhydrous diethyl ether (for washing, if necessary)

-

Argon or Nitrogen gas (high purity)

-

Schlenk line and associated glassware

Procedure:

-

All glassware must be rigorously dried in an oven overnight and cooled under a stream of inert gas.

-

A known amount of freshly distilled phenol is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A stoichiometric equivalent of a titrated n-BuLi solution in hexanes is added dropwise to the phenol solution via a syringe. The reaction is exothermic and results in the evolution of butane (B89635) gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

The resulting solution of lithium phenoxide in THF is used directly for NMR analysis. For higher purity, the solvent can be removed under vacuum, and the resulting solid can be washed with cold anhydrous diethyl ether and then redissolved in deuterated THF (THF-d₈) for the NMR experiment.

Low-Temperature NMR Spectroscopy

Instrumentation:

-

NMR spectrometer equipped with a variable temperature (VT) unit capable of reaching temperatures as low as -150 °C.

-

A broadband probe tuneable to ⁶Li and ¹³C frequencies.

Sample Preparation:

-

A solution of lithium phenoxide in anhydrous THF-d₈ is prepared under an inert atmosphere. The concentration should be carefully chosen to study its effect on the aggregation equilibrium (e.g., a range from 0.05 M to 0.5 M).

-

The solution is transferred to a pre-dried NMR tube, which is then flame-sealed under vacuum or an inert atmosphere to prevent contamination.

NMR Acquisition Parameters (General Guidelines):

-

⁶Li NMR:

-

Observe frequency: Check spectrometer specifications.

-

Reference: External 1.0 M LiCl in D₂O or internal reference.

-

Temperature: A range of temperatures from room temperature down to -130 °C or lower should be investigated to observe the decoalescence of exchanging species.

-

Pulse sequence: A simple one-pulse experiment is usually sufficient.

-

Relaxation delay: A sufficiently long relaxation delay should be used to ensure quantitative integration of the signals.

-

-

¹³C NMR:

-

Observe frequency: Check spectrometer specifications.

-

Decoupling: Proton decoupled.

-

Temperature: Similar to ⁶Li NMR, a range of low temperatures is crucial.

-

Key signals to observe: The ipso-carbon (C-O) is particularly sensitive to the aggregation state.

-

Coupling: Look for the resolution of ¹J(¹³C-¹Li) coupling at very low temperatures, which provides direct evidence of the number of lithium atoms bonded to the carbon.

-

Data Analysis:

-

The relative integrals of the distinct signals for the monomer, dimer, and any other aggregates in the ⁶Li or ¹³C NMR spectra at a given temperature are used to determine their relative populations.

-

By performing these measurements at different concentrations, the equilibrium constant for the aggregation process can be determined.

-

Variable temperature NMR data can be used to perform line-shape analysis to extract kinetic and thermodynamic parameters (ΔH‡ and ΔS‡) for the exchange processes between different aggregates.

Isotopic Fingerprinting

A powerful method to definitively determine the aggregation state is the "isotopic fingerprint" method. This involves preparing a 1:1 mixture of the organolithium compound and its deuterated analogue. In the ⁶Li NMR spectrum, the signal for a lithium atom in a mixed aggregate will be split into a multiplet due to the small isotope shift induced by the neighboring deuterated ligand. The multiplicity of this signal directly reveals the number of organic ligands surrounding the lithium atom in the aggregate (n+1 lines for an aggregate of size n).

Visualization of Aggregation Equilibria

The following diagrams, generated using the DOT language, illustrate the key relationships in the aggregation of lithium phenoxide in THF.

Caption: Equilibrium between monomeric, dimeric, and trimeric lithium phenoxide in THF.

Caption: Experimental workflow for the characterization of lithium phenoxide aggregation.

Conclusion

The aggregation state of lithium phenoxide in THF is a critical parameter that dictates its chemical behavior. While a definitive quantitative picture for lithium phenoxide itself requires further dedicated studies, the extensive research on its close analog, phenyllithium, provides a robust model. In THF, lithium phenoxide is expected to exist as a dynamic equilibrium between solvated monomers and dimers. The experimental protocols outlined in this guide, centered around low-temperature multinuclear NMR spectroscopy, provide a clear pathway for researchers to probe and quantify these aggregation phenomena. A thorough understanding and control of these solution-state structures are paramount for the rational design and optimization of synthetic methodologies that rely on lithium phenoxide, ultimately impacting the efficiency and success of drug development and other chemical manufacturing processes.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Lithium Phenoxide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the principles, experimental protocols, and data interpretation for the ¹³C NMR spectroscopic analysis of lithium phenoxide. It emphasizes the critical role of solvent in determining the aggregation state of the compound, which is directly reflected in the ¹³C NMR spectrum.

Introduction: The Nature of Lithium Phenoxide in Solution

Lithium phenoxide (C₆H₅OLi) is a fundamental organolithium salt widely used in organic synthesis. In solution, it does not typically exist as a simple monomeric species. Instead, it forms aggregates (dimers, tetramers, etc.) through interactions between the lithium cations and the oxygen anions. The degree of this aggregation is highly sensitive to the nature of the solvent, its coordinating ability, and the concentration of the solute.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of lithium phenoxide in solution. The chemical shift of the carbon atoms, particularly the ipso-carbon bonded to oxygen (C1), is exquisitely sensitive to the electronic environment and, therefore, to the aggregation state. Understanding these spectral changes provides invaluable insight into the species present in solution, which is crucial for comprehending its reactivity. While comprehensive ¹³C NMR data for lithium phenoxide in a wide range of solvents is not extensively published, the principles can be clearly illustrated by examining its precursor, phenol (B47542), and a closely related C-Li compound, phenyllithium, for which detailed aggregation studies exist.[1]

Experimental Protocols

Performing NMR spectroscopy on organolithium compounds requires rigorous exclusion of air and moisture. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

In-Situ Sample Preparation

Lithium phenoxide is typically prepared in-situ within the NMR tube by deprotonating phenol with a strong organolithium base, such as n-butyllithium (n-BuLi).

Materials:

-

Phenol (high purity)

-

n-Butyllithium in hexanes (concentration pre-determined by titration)

-

Anhydrous deuterated NMR solvent (e.g., THF-d₈, Toluene-d₈)

-

5 mm NMR tubes, flame-dried under vacuum or oven-dried

-

Gas-tight syringes and rubber septa

Procedure:

-

Place a precisely weighed amount of phenol into a flame-dried NMR tube.

-

Seal the tube with a rubber septum and purge thoroughly with an inert gas.

-

Using a gas-tight syringe, add the desired volume of anhydrous deuterated solvent (e.g., ~0.6 mL of THF-d₈).

-

Gently agitate the tube to dissolve the phenol completely.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) using an external bath.

-

Slowly add one molar equivalent of n-BuLi solution dropwise via syringe while gently swirling the tube. The reaction is exothermic. The formation of lithium phenoxide and butane (B89635) gas is immediate.

-

Once the addition is complete, allow the tube to warm to room temperature.

-

For safety, carefully vent any excess pressure from the generated butane gas using a needle attached to a bubbler.

-

The tube can then be sealed (e.g., with a torch for long-term experiments) or capped securely for immediate analysis.

¹³C NMR Data Acquisition

Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Nucleus: ¹³C

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm). The residual solvent peak is typically used as the primary internal reference (e.g., THF-d₈ at δ 67.21 and 25.31 ppm).

-

Technique: Proton-decoupled ¹³C{¹H} NMR is standard.

-

Temperature: Variable temperature (VT) NMR studies are often necessary to resolve dynamic equilibria between different aggregate species.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the analysis of lithium phenoxide.

References

Computational Insights into Lithium Phenoxide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxides are pivotal intermediates in organic synthesis, valued for their role in forming carbon-oxygen and carbon-carbon bonds. Their reactivity, however, is nuanced, heavily influenced by factors such as aggregation state, solvent, and the nature of the electrophile. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. This technical guide delves into the computational studies that have illuminated the complex behaviors of lithium phenoxides and related species, providing a framework for predicting and controlling their reactivity. While direct computational literature on lithium phenoxide itself is specialized, this guide draws upon theoretical studies of the phenoxide ion and analogous lithium organic compounds to present a comprehensive overview of the core principles governing its reaction mechanisms.

The Aggregation State of Lithium Phenoxides in Solution

Organolithium compounds, including lithium phenoxide, are known to exist not as simple monomers but as aggregates in solution. The degree of aggregation significantly impacts their nucleophilicity and, consequently, their reaction pathways. Computational studies on analogous lithium salts, such as lithium carbamates and enolates, provide a foundational understanding of these phenomena.

Computational Methodology for Aggregation Studies

Density Functional Theory (DFT) is the most common method employed to investigate the structures and energetics of organolithium aggregates. A typical computational protocol involves:

-

Geometry Optimization: Performed using a functional like B3LYP with a basis set such as 6-31G(d).

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory, such as MP2 with a more extensive basis set (e.g., 6-31+G(d)), to refine the electronic energy.

-

Solvation Modeling: The influence of the solvent is critical and is modeled using either:

-

Implicit (Continuum) Models: Such as the Polarizable Continuum Model (PCM) or the SMD model, which treat the solvent as a continuous dielectric.

-

Explicit Models: Where a specific number of solvent molecules are included in the calculation to model direct coordination to the lithium cations. A combination of both is often employed for higher accuracy.

-

The workflow for a typical computational study on aggregation is depicted below.

The Genesis of a Synthetic Powerhouse: An In-depth Technical Guide to the Discovery and History of Organolithium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium compounds stand as a cornerstone of modern synthetic chemistry, prized for their potent nucleophilicity and basicity. Their discovery and the subsequent elucidation of their reactivity have revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures that are central to the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the seminal discoveries, key scientific figures, and foundational experimental work that established organolithium chemistry.

The Dawn of Organolithium Chemistry: Wilhelm Schlenk's Pioneering Synthesis

The journey into the rich field of organolithium chemistry began in 1917 with the groundbreaking work of German chemist Wilhelm Schlenk.[1][2] A century after the discovery of lithium itself, Schlenk reported the first synthesis of organolithium compounds, specifically methyllithium (B1224462) (CH₃Li), ethyllithium (B1215237) (C₂H₅Li), and phenyllithium (B1222949) (C₆H₅Li).[1] His initial approach was not a direct reaction with an organic halide, as is common today, but a transmetalation reaction involving organomercury compounds.[1][2] This choice was likely influenced by the fact that organomercury chemistry was already well-established at the time.[1]

Schlenk's work was hampered by the high reactivity of these new compounds, which are sensitive to air and moisture, and the limited availability of lithium metal.[1] He is also credited with developing laboratory techniques and glassware, such as the Schlenk flask, to handle such sensitive materials, a legacy that endures in synthetic chemistry laboratories worldwide.[3]

Experimental Protocol: Schlenk's Synthesis of Ethyllithium (Transmetalation Method)

Objective: To synthesize ethyllithium via the reaction of diethylmercury (B1204316) with lithium metal.

Reactants:

-

Diethylmercury ((C₂H₅)₂Hg)

-

Lithium metal (in excess)

-

An inert solvent (e.g., petroleum ether)[4]

Procedure:

-

Under a rigorously inert atmosphere (e.g., nitrogen or argon), small pieces of lithium metal are placed in a reaction vessel containing an inert solvent like petroleum ether.

-

A solution of diethylmercury in the same inert solvent is added to the lithium dispersion.

-

The reaction mixture is stirred, leading to the formation of a precipitate. The elemental mercury byproduct would also be present in the solid phase.

-

Ethyllithium, being soluble in petroleum ether, is separated from the solid byproducts (unreacted lithium and mercury) by filtration under inert conditions.[4]

-

The resulting solution of ethyllithium can then be used for subsequent reactions. Schlenk noted that methyllithium and phenyllithium were insoluble in alkanes, making their isolation by this method more challenging.[4]

Reaction: (C₂H₅)₂Hg + 2 Li → 2 C₂H₅Li + Hg

The Advent of Direct Synthesis: The Work of Karl Ziegler

The 1930s marked a significant advancement in the preparation of organolithium reagents, largely due to the work of Karl Ziegler. He discovered that organolithium compounds could be synthesized directly from the reaction of lithium metal with alkyl or aryl halides, a method analogous to the preparation of Grignard reagents.[1][5] This "direct synthesis" method was more convenient and avoided the use of toxic organomercury compounds.[1] Ziegler's work made organolithium reagents much more accessible to the wider chemical community.[5] His research also laid the groundwork for the use of organolithium compounds as initiators in polymerization reactions, a discovery of immense industrial importance for which he was a co-recipient of the Nobel Prize in Chemistry in 1963.[1][6]

Experimental Protocol: Ziegler's Direct Synthesis of Butyllithium

The following is a representative protocol for the direct synthesis of an alkyllithium reagent, based on the principles established by Ziegler.

Objective: To synthesize n-butyllithium from n-butyl chloride and lithium metal.

Reactants:

-

n-Butyl chloride (C₄H₉Cl)

-

Lithium metal (containing 1-3% sodium as an initiator)

-

An inert hydrocarbon solvent (e.g., hexane (B92381) or benzene)

Procedure:

-

A reaction flask is charged with finely cut lithium metal containing a small amount of sodium in an inert hydrocarbon solvent under an inert atmosphere.

-

A solution of n-butyl chloride in the same solvent is slowly added to the stirred lithium dispersion.

-

The reaction is often initiated by gentle heating or sonication. An increase in temperature and the formation of a white precipitate (lithium chloride) indicate the reaction has started.

-

The reaction mixture is typically stirred for several hours to ensure complete conversion.

-

The resulting solution of n-butyllithium is then separated from the lithium chloride precipitate and any unreacted lithium by filtration or decantation under inert conditions.

Reaction: C₄H₉Cl + 2 Li → C₄H₉Li + LiCl

Expanding the Toolkit: Henry Gilman and the Metal-Halogen Exchange

Henry Gilman, a prominent figure in American organometallic chemistry, made extensive contributions to the field of organolithium chemistry.[7] Around the late 1930s, Gilman, along with Georg Wittig, independently discovered the metal-halogen exchange reaction.[8][9] This reaction, where an organolithium compound reacts with an organic halide to form a new organolithium species and a new organic halide, proved to be a powerful method for preparing a wide variety of organolithium reagents that were not easily accessible by direct synthesis.[8]

Gilman's systematic studies also led to the development of Gilman reagents (lithium diorganocuprates, R₂CuLi), which are formed by the reaction of an organolithium compound with a copper(I) salt. These less basic and more selective nucleophiles are invaluable for conjugate additions and other specific C-C bond-forming reactions.

The Wittig Reaction: A Nobel-Winning Application

Georg Wittig's contributions to organometallic chemistry are highlighted by his discovery of the Wittig reaction, for which he shared the Nobel Prize in Chemistry in 1979. This reaction utilizes phosphorus ylides, which are often generated in situ by the deprotonation of a phosphonium (B103445) salt with a strong base, frequently an organolithium reagent like phenyllithium or butyllithium. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. Wittig's independent discovery of the metal-halogen exchange further underscores his significant impact on the field.[9][10]

Quantitative Data Summary

The following tables summarize some of the key quantitative data related to the synthesis and properties of early organolithium compounds.

| Organolithium Compound | Synthesis Method | Halide Precursor | Solvent | Yield (%) | Reference |

| n-Propyl-lithium | Direct Synthesis | n-Propyl bromide | Ether | 83 | [11] |

| n-Butyl-lithium | Direct Synthesis | n-Butyl bromide | Ether | 95 | [11] |

| n-Amyl-lithium | Direct Synthesis | n-Amyl bromide | Ether | 94 | [11] |

| n-Hexyl-lithium | Direct Synthesis | n-Hexyl bromide | Ether | 84 | [11] |

| n-Heptyl-lithium | Direct Synthesis | n-Heptyl bromide | Ether | 88 | [11] |

| n-Octyl-lithium | Direct Synthesis | n-Octyl bromide | Ether | 74 | [11] |

| Phenyl-lithium | Direct Synthesis | Bromobenzene | Ether | 95-99 | [11] |

| p-Tolyl-lithium | Direct Synthesis | p-Bromotoluene | Ether | 95 | [11] |

Table 1: Yields of Various Organolithium Compounds Prepared by the Direct Synthesis Method as reported by Henry Gilman et al.

| Property | Methyllithium (CH₃Li) | Ethyllithium (C₂H₅Li) | n-Butyllithium (n-C₄H₉Li) | Phenyllithium (C₆H₅Li) |

| Appearance | White solid | Colorless crystals | Colorless liquid/solid | Colorless crystals |

| Solubility in Hydrocarbons | Insoluble | Soluble | Soluble | Insoluble |

| Solubility in Ethers | Soluble | Soluble | Soluble | Soluble |

| Aggregation State (in Hydrocarbon) | Hexameric | Hexameric | Hexameric | Dimeric (in benzene) |

| Aggregation State (in Ether) | Tetrameric | Tetrameric | Tetrameric | Dimeric/Tetrameric |

Table 2: Physical Properties and Aggregation States of Common Organolithium Compounds.

Mandatory Visualizations

References

- 1. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. scribd.com [scribd.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Karl Ziegler | Nobel Prize-Winning German Chemist | Britannica [britannica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. nobelprize.org [nobelprize.org]

- 11. sciencemadness.org [sciencemadness.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Lithium Phenoxide

Anhydrous lithium phenoxide (C₆H₅OLi) is an organolithium compound that serves as a highly reactive and versatile reagent in organic synthesis.[1][2] Its utility stems from the unique properties conferred by the small ionic radius of the lithium cation, which enhances its reactivity compared to its sodium and potassium counterparts.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of anhydrous lithium phenoxide, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

Anhydrous lithium phenoxide is typically a grey, white, or pale yellow solid.[2] However, it is often handled and sold as a light yellow to orange or brown solution, commonly in tetrahydrofuran (B95107) (THF).[1][2][4] It is sensitive to moisture and air, necessitating storage in a dry, inert atmosphere.[2][5] The compound is generally insoluble in water but soluble in non-polar organic solvents.[2]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of lithium phenoxide. It is important to note that some reported values, particularly the boiling point and density, often refer to solutions of lithium phenoxide in a solvent like THF, rather than the pure anhydrous compound.

| Property | Value |

| Molecular Formula | C₆H₅LiO[2] |

| Molecular Weight | 100.04 g/mol [2][6] |

| CAS Number | 555-24-8[1][2] |

| Appearance | Grey, white, or pale yellow solid[2]; Light yellow to orange or brown liquid (in solution)[1][2][4][7] |

| Melting Point | 476 °C[2][7][8] |

| Boiling Point | 67 °C (as a solution in THF)[1][2][9]; 181.8 °C at 760 mmHg[8] |

| Density | 0.918 g/mL at 25 °C (in THF)[1][4][9]; 0.92 g/mL at 20 °C[2][7][8] |

| Flash Point | -2 °F / -19 °C[2][4] |

| Vapor Pressure | 0.614 mmHg at 25°C[2] |

| EINECS Number | 209-086-6[2] |

Chemical Properties and Reactivity

Lithium phenoxide's high reactivity is a cornerstone of its utility in organic synthesis. The small size of the lithium cation leads to a highly polarized lithium-oxygen bond, making the phenoxide oxygen a potent nucleophile.[3] This enhanced nucleophilicity makes it more reactive than sodium or potassium phenoxides.[1][3]

Aggregation States

In solution, lithium phenoxide can exist in an equilibrium between monomeric, dimeric, and trimeric forms, depending on the solvent and concentration.[1][9] This aggregation behavior is a result of intermolecular lithium-oxygen bridging interactions and can influence the compound's reactivity.[1] More sterically hindered phenolates tend to favor the monomeric state in THF.[10]

Key Reactions

-

Nucleophilic Aromatic Substitution: Due to its high reactivity, lithium phenoxide is an effective nucleophile in these reactions.[1]

-

Kolbe-Schmitt Reaction: When reacting with carbon dioxide, lithium phenoxide selectively yields salicylic (B10762653) acid (the ortho-carboxylated product).[3][10] This contrasts with sodium phenoxide, which can produce both ortho and para isomers.[10]

-

Catalysis: Lithium phenoxide serves as a catalyst in various reactions, such as the addition of propylene (B89431) oxide to phenol (B47542).[1][3] It is believed to facilitate a multi-centered reaction mechanism.[3]

-

Polymerization: It is also used as a catalyst in polymerization reactions to produce polymers with specific properties.[2]

-

Pharmaceutical and Agrochemical Synthesis: Its strong basicity and reactivity are leveraged in the synthesis of pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Handling and using anhydrous lithium phenoxide requires stringent adherence to safety protocols due to its reactivity with air and moisture.[2][5] All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5][9]

Synthesis of Anhydrous Lithium Phenoxide

A common laboratory-scale synthesis involves the deprotonation of phenol with a strong lithium base.[9][10]

Materials:

-

Phenol (C₆H₅OH)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask, magnetic stirrer, and dropping funnel

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve phenol in anhydrous THF in a reaction flask.[1][9]

-

Cool the solution to a temperature between 0–25°C.[1]

-

Slowly add a stoichiometric amount of the lithium base (e.g., LiH powder or n-BuLi solution) to the stirred phenol solution.[1][9] If using LiH, hydrogen gas will be evolved.[9][10]

-

Allow the reaction to proceed until the deprotonation is complete. This can be monitored by the cessation of gas evolution.[9]

-

The resulting solution of lithium phenoxide in THF can be used directly for subsequent reactions.

Purity Assessment

The purity of the synthesized lithium phenoxide can be validated using spectroscopic methods.

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carefully prepare an NMR sample of the lithium phenoxide solution under an inert atmosphere.

-

Acquire ¹H and ¹³C NMR spectra.

-

The absence of the phenolic proton signal (typically around δ ~5 ppm in ¹H NMR) confirms the complete deprotonation of phenol.[1][9]

-

⁶Li and ⁷Li NMR spectroscopy can also be employed for structural studies, with chemical shifts typically referenced to an external standard like LiCl in D₂O.[11]

Mandatory Visualizations

Synthesis of Lithium Phenoxide

Caption: General workflow for the synthesis of lithium phenoxide.

Kolbe-Schmitt Reaction

Caption: Key steps in the Kolbe-Schmitt reaction using lithium phenoxide.

Safety and Handling

Lithium phenoxide is a hazardous substance that requires careful handling.

-

Flammability: It is highly flammable and may form explosive peroxides upon prolonged storage.[5][12] Keep away from ignition sources.[5]

-

Corrosivity: It causes severe skin burns and eye damage.[6][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving with nitrile is recommended), safety goggles, and a lab coat.[5][14]

-

Handling Environment: All handling should be performed in a chemical fume hood or a glovebox under an inert atmosphere.[5][14] Use spark-proof tools.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under nitrogen.[5] Store away from incompatible substances like acids and oxidizing agents.[15]

-

Spills: In case of a spill, absorb with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[5] Do not use water.

References

- 1. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 2. Cas 555-24-8,LITHIUM PHENOXIDE | lookchem [lookchem.com]

- 3. Buy Lithium phenoxide | 555-24-8 [smolecule.com]

- 4. americanelements.com [americanelements.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Lithium phenoxide | C6H5LiO | CID 11815295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 10. Buy Lithium phenoxide | 17634-93-4 [smolecule.com]

- 11. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. purdue.edu [purdue.edu]

- 15. fishersci.com [fishersci.com]

Lithium Phenoxide: A Comprehensive Technical Guide on the Conjugate Base of Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lithium phenoxide, the conjugate base of phenol (B47542). It covers the fundamental principles of its formation, its distinct chemical properties, detailed experimental protocols for its synthesis, and its versatile applications in organic synthesis and drug development. The unique reactivity of lithium phenoxide, influenced by the small ionic radius of the lithium cation, distinguishes it from other alkali metal phenoxides, making it a valuable reagent for researchers and chemists.

Core Concepts: Phenol Acidity and Phenoxide Formation

Phenol (C₆H₅OH) is an aromatic alcohol that exhibits weak acidic properties, significantly more so than aliphatic alcohols.[1][2] Its acidity is a direct consequence of the stability of its conjugate base, the phenoxide ion (C₆H₅O⁻).[2][3][4] Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized across the aromatic ring through resonance.[1][3][5][6][7] This distribution of charge stabilizes the phenoxide ion, thereby facilitating the dissociation of the phenolic proton.[3][7]

The equilibrium between phenol and the phenoxide ion can be represented as follows:

C₆H₅OH ⇌ C₆H₅O⁻ + H⁺

This equilibrium is characterized by the acid dissociation constant (pKa).

Caption: Acid-base equilibrium between phenol and its conjugate base, the phenoxide ion.

The resonance stabilization of the phenoxide ion is a key factor in phenol's acidity. The negative charge is spread over the oxygen atom and the ortho and para carbon atoms of the benzene (B151609) ring.

Caption: Resonance structures illustrating the delocalization of the negative charge in the phenoxide ion.

Physicochemical and Reactivity Data

Lithium phenoxide (C₆H₅LiO) is an organometallic compound that is highly reactive and sensitive to moisture and air.[8] It is typically handled as a solution in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).[9]

Table 1: Physicochemical Properties of Lithium Phenoxide

| Property | Value | Reference |

| Molecular Formula | C₆H₅LiO | [8][10][11] |

| Molecular Weight | 100.04 g/mol | [8][11] |

| CAS Number | 555-24-8 | [8][9][11] |

| Appearance | White to pale yellow solid; often a brown or light yellow/orange solution in THF. | [8][9][10] |

| Melting Point | 476 °C | [8][10] |

| Boiling Point | 67 °C (as a solution in THF) | [8][9][12] |

| Density | ~0.92 g/mL at 20-25 °C (as a solution in THF) | [8][9][10][12] |

| Solubility | Soluble in non-polar solvents like THF and ether; insoluble in water. | [8] |

Table 2: Acidity of Phenol in Various Solvents

| Compound | Solvent | pKa | Reference |

| Phenol | Water | 9.95 | [1] |

| Phenol | DMSO | 18.0 | [1] |

| Phenol | Acetonitrile | 29.1 | [1] |

| Water | Water | ~15.7 | [13] |

| Ethanol | Water | ~16 | [6] |

Reactivity Profile

Lithium phenoxide functions as a potent nucleophile and a strong base.[8][9] Its reactivity is significantly influenced by the small ionic radius and high charge density of the Li⁺ cation. This leads to a more polarized and covalent character in the O-Li bond compared to its sodium (Na⁺) and potassium (K⁺) counterparts.[14]

Key Reactivity Features:

-

Enhanced Nucleophilicity: Lithium phenoxide is more reactive than sodium or potassium phenoxide in nucleophilic substitution reactions.[9][14][15] The small lithium ion coordinates more effectively with electrophiles, enhancing the nucleophilic character of the phenoxide oxygen.[9][14]

-

Aggregation: In solution, lithium phenoxide can exist in various states of aggregation (e.g., monomers, trimers), which can influence reaction kinetics.[9] Kinetic studies have shown that the reaction order with respect to lithium phenoxide can be fractional (e.g., approximately 1/3), suggesting an equilibrium between monomeric and oligomeric forms.[9]

-

Selectivity: The unique properties of the lithium cation can lead to different selectivity in certain reactions compared to other alkali metal phenoxides. A prime example is the Kolbe-Schmitt reaction, where lithium phenoxide selectively yields ortho-carboxylation (salicylic acid), whereas sodium and potassium phenoxides can produce a mixture of ortho and para isomers.[14]

Table 3: Comparative Reactivity of Alkali Metal Phenoxides

| Compound | Cation Radius (Å) | Reactivity Level | Comments | Reference |

| Lithium Phenoxide | 0.76 | High | Small ionic radius enhances nucleophilicity and leads to unique selectivity. | [9][14] |

| Sodium Phenoxide | 1.02 | Moderate | Standard reagent, but less reactive than the lithium analog. | [9] |

| Potassium Phenoxide | 1.38 | Low | Least reactive in this series due to the large, diffuse cation. | [9] |

Synthesis of Lithium Phenoxide: Experimental Protocols

Lithium phenoxide must be prepared under anhydrous and inert conditions (e.g., under argon or nitrogen) due to its sensitivity to moisture and air.[8][9]

Protocol 1: Reaction of Phenol with n-Butyllithium

This is one of the most common and straightforward methods, involving the deprotonation of phenol with an organolithium reagent.

Materials:

-

Phenol (C₆H₅OH)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Schlenk line or glove box for inert atmosphere

-

Dry glassware

Procedure:

-

Set up an oven-dried, round-bottomed flask equipped with a magnetic stir bar, a septum, and a nitrogen or argon inlet.

-

Dissolve a known molar amount of phenol in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one molar equivalent of n-butyllithium solution via syringe to the stirred phenol solution. The addition is exothermic.

-

During the addition, a precipitate may form, and the evolution of butane (B89635) gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

-

The resulting solution of lithium phenoxide in THF is ready for use in subsequent reactions.

References

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Phenol's Acidity Explained: What Every Student Should Know [sudhirnama.in]

- 6. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]

- 7. youtube.com [youtube.com]

- 8. Cas 555-24-8,LITHIUM PHENOXIDE | lookchem [lookchem.com]

- 9. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. Lithium phenoxide | C6H5LiO | CID 11815295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. organic chemistry - Determining the order of basicity of acetate, phenoxide, hydroperoxide, and hydroxide ions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Buy Lithium phenoxide | 555-24-8 [smolecule.com]

- 15. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of Lithium Phenoxide Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of lithium phenoxide adducts, crucial intermediates in organic synthesis and catalysis. Understanding the aggregation and coordination chemistry of these compounds is paramount for controlling their reactivity and selectivity. This document summarizes key structural data, details experimental protocols for their characterization, and presents a classification of their structural motifs.

Core Concepts in the Structural Chemistry of Lithium Phenoxide Adducts

Lithium phenoxides are known to form a variety of aggregates in the solid state, ranging from dimers to higher-order structures like tetramers and hexamers. The specific structure adopted is highly dependent on the steric bulk of the phenoxide ligand and the nature of the coordinating Lewis base (adduct). These adducts, typically ethers or amines, play a crucial role in breaking down larger aggregates and stabilizing smaller, often more reactive, species. The coordination number of the lithium ion in these complexes is a key determinant of their structure and reactivity.

Quantitative Crystallographic Data of Lithium Phenoxide Adducts

The following tables summarize key crystallographic data for representative lithium phenoxide adducts, categorized by the type of Lewis base adduct.

Ether Adducts

Ether adducts, particularly with diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are common for lithium phenoxides.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) | Li⁺ Coord. No. | Aggregation State | Ref. |

| [Li(OC₆H₃(tBu)₂-2,6)(OEt₂)]₂ | C₃₆H₆₂Li₂O₄ | Triclinic | P-1 | a = 10.188(8), b = 11.202(9), c = 9.220(5) Åα = 99.92(6), β = 113.39(5), γ = 68.31(7)° | Li-O(phenoxide): 1.880(7), 1.880(7)Li-O(ether): 1.904(7) | 3 | Dimer | |

| Hexameric Lithium Phenolate THF Adduct | [(LiOPh)(THF)]₆ | - | - | Two crystalline forms with very similar hexagonal prismatic structures. | - | - | Hexamer | [1] |

Amine Adducts

Amine adducts, such as those with N,N,N',N'-tetramethylethylenediamine (TMEDA) and pyridine, are also frequently characterized.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) | Li⁺ Coord. No. | Aggregation State | Ref. |

| [(tmeda)Li-μ-(4-MeC₆H₄O)₂InMe₂] | C₂₂H₃₆InLiN₂O₂ | Monoclinic | P2₁/c | a = 9.0991(8), b = 16.4481(15), c = 16.4256(15) Åβ = 91.956(1)° | Li-O: (bridging)Li-N: - | 4 | Dimer (mixed-metal) | [2] |

(Note: More extensive data will be added as publicly available CIF files are located and processed.)

Experimental Protocols

The synthesis and crystallographic analysis of lithium phenoxide adducts require rigorous exclusion of air and moisture due to their high reactivity.

General Synthesis of Lithium Phenoxide Adducts

Materials:

-

Substituted phenol (B47542)

-

Anhydrous aprotic solvent (e.g., hexane, toluene, diethyl ether, THF)

-

Organolithium reagent (e.g., n-butyllithium, tert-butyllithium)

-

Coordinating Lewis base (e.g., TMEDA, pyridine, Et₂O, THF)

-

Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve the substituted phenol in the chosen anhydrous solvent in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Cool the solution to a low temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath.

-

Slowly add one equivalent of the organolithium reagent dropwise to the stirred solution. The reaction is often accompanied by gas evolution (butane if n-butyllithium is used).

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.

-

To form the adduct, add the desired amount of the coordinating Lewis base (often in excess) to the solution.

-

The resulting lithium phenoxide adduct solution can then be used for crystallization.

Crystallization of Lithium Phenoxide Adducts

Obtaining single crystals suitable for X-ray diffraction is a critical step and often requires careful optimization of conditions.

General Crystallization Procedure (Slow Evaporation/Cooling):

-

Prepare a concentrated solution of the lithium phenoxide adduct in a suitable anhydrous solvent or solvent mixture.

-

Filter the solution through a cannula packed with Celite or glass wool to remove any particulate matter.

-

Transfer the filtered solution to a clean, dry crystallization vessel (e.g., a small Schlenk tube or vial).

-

For slow evaporation, cover the vessel with a septum pierced with a needle to allow for very slow solvent removal.

-

For slow cooling, place the sealed vessel in a Dewar flask filled with a solvent that will slowly cool in a freezer, or simply place it in a freezer (e.g., -20 °C to -40 °C).

-

Colorless crystals typically form over a period of hours to days.

Single-Crystal X-ray Diffraction of Air-Sensitive Crystals

Handling and mounting pyrophoric and air-sensitive crystals require specialized techniques to prevent decomposition.[3]

Procedure for Mounting Air-Sensitive Crystals:

-

Inside an inert atmosphere glovebox, select a suitable single crystal under a microscope.

-

Coat the crystal with a viscous, inert oil (e.g., perfluoropolyether or paratone oil) to protect it from the atmosphere.[3]

-

Mount the oil-coated crystal onto a cryoloop.

-

Quickly transfer the mounted crystal from the glovebox to the diffractometer.

-

Immediately cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer. This minimizes crystal decay and thermal vibrations.[3]

Data Collection and Structure Refinement:

-

X-ray diffraction data is collected using a suitable diffractometer (e.g., Bruker SMART APEX CCD).

-

Data is typically collected using Mo Kα radiation.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Software such as the SHELXTL package is commonly used for structure solution and refinement.

Visualization of Structural Motifs and Logical Relationships

The aggregation state of lithium phenoxide adducts is a function of the steric demands of the phenoxide and the coordinating ability of the Lewis base. This relationship can be visualized as a decision pathway.

Caption: Logical flow for predicting lithium phenoxide adduct aggregation.

This diagram illustrates the general trend that less sterically hindered phenoxides tend to form higher-order aggregates (hexamers, tetramers), which can be broken down into smaller units by the addition of coordinating Lewis bases. Conversely, bulky phenoxides are more likely to form smaller aggregates like dimers, and strong, chelating Lewis bases can favor the formation of even smaller species, including monomers.

The following diagram illustrates the common structural motifs observed for lithium phenoxide adducts.

References

Methodological & Application

Application Notes and Protocols: Lithium Phenoxide as a Catalyst for Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide and its derivatives have emerged as versatile and efficient catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and lactones.[1][2][3] These catalysts offer a valuable tool for the synthesis of biodegradable and biocompatible polyesters, which are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants.[4] The catalytic activity of lithium phenoxide-based systems can be finely tuned by modifying the steric and electronic properties of the phenoxide ligand, allowing for control over the polymerization process and the characteristics of the resulting polymer.[1][2]

This document provides detailed application notes and experimental protocols for the use of lithium phenoxide and related lithium complexes as catalysts in polymerization reactions. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and diagrams illustrating reaction pathways and workflows.

Catalytic Applications and Performance Data

Lithium phenoxide and its derivatives have demonstrated high catalytic activity in the ring-opening polymerization of L-lactide, often in the presence of a co-initiator such as benzyl (B1604629) alcohol.[3][5] The nature of the ligands coordinated to the lithium ion plays a crucial role in the catalytic performance. For instance, complexes with bidentate ligands have shown higher catalytic activity compared to their tridentate counterparts.[1] The following tables summarize the performance of various lithium phenoxide-based catalysts in the polymerization of L-lactide.

| Catalyst/Initiator System | Monomer:Catalyst:Initiator Ratio | Reaction Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| [(EDBP-H)Li(BnOH)]2 / BnOH | 100:1:1 | 15 | 98 | 15,200 | 1.05 | [5] |

| [(EDBP-H)Li(BnOH)]2 / BnOH | 200:1:1 | 30 | 97 | 29,800 | 1.06 | [5] |

| [(EDBP-H)Li(BnOH)(THF)2] / BnOH | 100:1:1 | 10 | 99 | 15,500 | 1.04 | [5] |

| [(EDBP-H)Li(BnOH)(THF)2] / BnOH | 200:1:1 | 20 | 98 | 30,100 | 1.05 | [5] |

EDBP-H2 = 2,2'-ethylidenebis(4,6-di-tert-butylphenol), BnOH = Benzyl Alcohol, THF = Tetrahydrofuran, PDI = Polydispersity Index.

| Lithium Amine-Bis(phenolate) Complex | Monomer:Catalyst:Initiator Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| (Li2O2NNMe)2 / BnOH | 200:1:2 | 1 | >99 | 26,400 | 1.10 | [3] |

| (Li2O2NNPy)2 / BnOH | 200:1:2 | 1 | >99 | 27,500 | 1.13 | [3] |

| (Li2O2NOMe)2 / BnOH | 200:1:2 | 0.5 | >99 | 25,900 | 1.11 | [3] |

H2O2NNMe = Me2NCH2CH2N-(CH2-2-HO-3,5-C6H2(tBu)2)2, H2O2NNPy = (2-C5H4N)CH2N-(CH2-2-HO-3,5-C6H2(tBu)2)2, H2O2NOMe = MeOCH2CH2N-(CH2-2-HO-3,5-C6H2(tBu)2)2, BnOH = Benzyl Alcohol.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature for the ring-opening polymerization of L-lactide using lithium phenoxide-based catalysts.[3][5]

Materials and Reagents

-

L-lactide

-

Lithium phenoxide catalyst (or precursors for in-situ generation, e.g., n-butyllithium and a substituted phenol)[5][6]

-

Benzyl alcohol (BnOH)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Methanol

-

Dichloromethane

Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be thoroughly dried and degassed before use.

Protocol 1: In-situ Preparation of Lithium Phenoxide Initiator and Polymerization of L-Lactide

This protocol describes the in-situ formation of the active initiator from a substituted phenol (B47542) and n-butyllithium, followed by polymerization.

-

Catalyst/Initiator Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired substituted phenol (e.g., 2,2'-ethylidenebis(4,6-di-tert-butylphenol)) in anhydrous toluene.

-

To this solution, add the desired amount of benzyl alcohol (co-initiator).

-

Slowly add a stoichiometric equivalent of n-butyllithium (nBuLi) solution dropwise while stirring at room temperature.

-

Allow the reaction mixture to stir for 1-2 hours to ensure complete formation of the lithium phenoxide-alkoxide complex.

-

-

Polymerization:

-

In a separate flame-dried Schlenk flask, dissolve the desired amount of L-lactide in anhydrous toluene.

-

Heat the L-lactide solution to the desired reaction temperature (e.g., 70 °C).

-

Inject the freshly prepared catalyst/initiator solution into the L-lactide solution with vigorous stirring to initiate the polymerization.

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

-

Polymer Isolation and Purification:

-

Once the desired conversion is reached, quench the polymerization by adding an excess of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Filter the precipitated polymer and wash it several times with methanol.

-

Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

-

Confirm the polymer structure and end groups using ¹H and ¹³C NMR spectroscopy.

-

Diagrams

Logical Workflow for Polymerization

Caption: Experimental workflow for L-lactide polymerization.

Proposed Mechanism for Ring-Opening Polymerization

The ring-opening polymerization of lactide catalyzed by lithium phenoxide in the presence of an alcohol (ROH, e.g., benzyl alcohol) is generally believed to proceed through a coordination-insertion mechanism.

References

- 1. Synthesis, characterization and catalytic activity of lithium and sodium iminophenoxide complexes towards ring-opening polymerization of L-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lithium complexes supported by amine bis-phenolate ligands as efficient catalysts for ring-opening polymerization of l-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of Lithium Phenoxide in the Kolbe-Schmitt Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium phenoxide in the Kolbe-Schmitt reaction, a critical process for the synthesis of aromatic hydroxy acids. The unique properties of the lithium cation lead to distinct advantages in product selectivity, making it a subject of significant interest in organic synthesis. This document outlines the reaction mechanism, presents available quantitative data, and provides generalized experimental protocols.

Introduction

The Kolbe-Schmitt reaction is a carboxylation process that converts alkali metal phenoxides into aromatic hydroxy acids by reaction with carbon dioxide under heat and pressure.[1][2] This reaction is of paramount industrial importance, particularly for the synthesis of salicylic (B10762653) acid, a key precursor to acetylsalicylic acid (aspirin).[1][3] The choice of the alkali metal cation significantly influences the regioselectivity of the carboxylation, determining the ratio of ortho to para isomers of the resulting hydroxybenzoic acid.[4][5]

While sodium and potassium phenoxides are traditionally used, with sodium favoring the ortho product and potassium yielding significant amounts of the para isomer, lithium phenoxide presents a unique case.[5][6][7] Theoretical and experimental studies have shown that the Kolbe-Schmitt reaction with lithium phenoxide yields almost exclusively the ortho-carboxylation product, salicylic acid.[4][8][9] This high selectivity is attributed to the small ionic radius of the lithium cation, which facilitates the formation of a stable six-membered chelate intermediate with the phenoxide and carbon dioxide, directing the carboxylation to the ortho position.[9]

Reaction Mechanism and the Role of the Lithium Cation

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of the phenoxide anion to carbon dioxide.[1][7] The reaction mechanism involves the following key steps:

-

Formation of the Phenoxide: Phenol (B47542) is deprotonated by a base, in this case, a lithium base such as lithium hydroxide (B78521) or lithium hydride, to form lithium phenoxide. The phenoxide is a more potent nucleophile than phenol itself.[10]

-